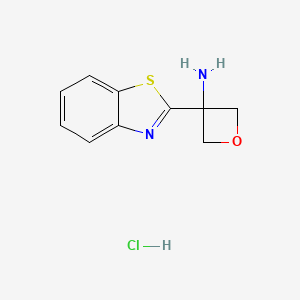

![molecular formula C14H22FNO4 B1383971 2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate CAS No. 1173294-24-0](/img/structure/B1383971.png)

2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

Overview

Description

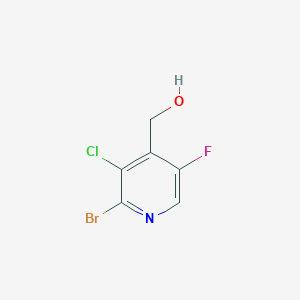

This compound, also known by its CAS number 1173294-24-0, is a chemical with the molecular formula C14H22FNO4 . It is used in research and is not intended for human or veterinary use.

Molecular Structure Analysis

The molecular structure of this compound includes a bicyclic heptane ring, which is a seven-membered ring structure. It also contains fluorine and ethyl and tert-butyl groups .Scientific Research Applications

Scalable Synthesis

The synthesis of related compounds such as tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate has been improved for scalability and efficiency. This particular synthesis is notable for its innovative approach, utilizing commercially available chiral lactone and an elegant epimerization/hydrolysis step for the undesired diastereoisomer, avoiding tedious purification. This method has been scaled up to produce the compound in significant amounts, demonstrating the potential for large-scale production of complex bicyclic structures (Maton et al., 2010).

Molecular Structure Elucidation

The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a compound with similarities in structure, was characterized using NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction analysis. This comprehensive approach to structural elucidation ensures precise understanding of the molecular architecture, which is crucial for the potential applications of these complex molecules (Moriguchi et al., 2014).

Chemical and Physical Properties

Crystallography and Molecular Geometry

Compounds like (1S*,2R*,3S*,4R*,5R*)-5-Tetradecyloxymethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride, similar in structure to the compound , have been analyzed for their crystallographic properties. Such analyses reveal insights into the molecule's geometry and intermolecular interactions, such as hydrogen bonding patterns, crucial for understanding the compound's stability and reactivity (Kelly et al., 2012).

Functional Diversity and Backbone Constraints

Research into the functional diversity of related structures like 2-oxa-5-azabicyclo[2.2.1]heptanes has shown that these compounds can serve as platforms for creating backbone-constrained γ-amino acid analogues. This property is especially relevant in the context of drug design, where the rigidity of the molecular backbone can significantly impact the bioactivity and specificity of the compound (Garsi et al., 2022).

Applications in Drug Development and Analysis

Antimalarial Activity

Compounds structurally related to 2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate have been evaluated for their antimalarial activities. For instance, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have shown in vitro activity against P. falciparum, indicating the potential of these bicyclic structures in antimalarial drug development (Ningsanont et al., 2003).

Trace Level Detection in Pharmaceuticals

The detection and quantification of related compounds in pharmaceutical substances are crucial for ensuring product safety. Methods have been developed for the ultra-trace level detection of genotoxic impurities like ethyl-(1R,5R,6R)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate in pharmaceuticals, underscoring the importance of analytical techniques in maintaining the purity and safety of drug products (Puppala et al., 2022).

properties

IUPAC Name |

2-O-tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22FNO4/c1-5-19-12(17)11-9-6-8(7-10(9)15)16(11)13(18)20-14(2,3)4/h8-11H,5-7H2,1-4H3/t8?,9?,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRGBCBVSRQVMV-JPPWEJMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)CC2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C2CC(N1C(=O)OC(C)(C)C)C[C@H]2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Bromo-3-fluorophenyl)methyl]azetidine](/img/structure/B1383893.png)

![4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1383894.png)

![2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B1383900.png)

![2-[2-(Bromomethyl)-3,4-dichlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1383905.png)

![Tert-Butyl 9-Hydroxy-2-Oxa-5-Azabicyclo[4.2.1]Nonane-5-Carboxylate](/img/structure/B1383907.png)

![4-Bromo-3-[(cyclobutylamino)methyl]phenol](/img/structure/B1383910.png)